Pd-Catalyzed Decarboxylative Arylation Reactivity
In a head-to-head study of Pd-catalyzed decarboxylative coupling, 6-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid exhibited significantly lower reactivity compared to other substituted analogs. The authors explicitly note this difference in performance, which is a key differentiator for synthetic route planning [1].
| Evidence Dimension | Synthetic yield in decarboxylative arylation |
|---|---|
| Target Compound Data | Product 3u obtained in a 'moderate yield' |
| Comparator Or Baseline | 2-methyl, 2-phenyl, and 2,8-dimethyl imidazo[1,2-a]pyridine-3-carboxylic acids |
| Quantified Difference | Target compound's yield was explicitly lower, described as 'only affording the product in moderate yield,' whereas comparators were 'efficiently converted ... in good yields' [1]. |
| Conditions | Reaction with aryl chlorides using Pd(OAc)2, S-Phos ligand, K2CO3 base in DMA/H2O (40:1) at 150 °C under air |
Why This Matters
This data informs procurement decisions for synthetic chemists, indicating that 6-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid is a more challenging substrate in this specific transformation, which may necessitate adjusted reaction conditions or expectations compared to other in-class building blocks.
- [1] Mu B, Wu Y, Li J, Zou D, Chang J, Wu Y. An unprecedented Pd-catalyzed decarboxylative coupling reaction of aromatic carboxylic acids in aqueous medium under air: synthesis of 3-aryl-imidazo[1,2-a]pyridines from aryl chlorides. Org Biomol Chem. 2016;14(1):246-250. View Source
